Stereoselective Elimination Half-Life: (S)-4′-Hydroxyflurbiprofen Persists 1.3–1.6× Longer Than (R) in Humans
In a crossover study following oral administration of racemic flurbiprofen 100 mg, the apparent elimination half‑life (t½) of (S)-4′-hydroxyflurbiprofen was significantly greater than that of (R)-4′-hydroxyflurbiprofen in both young and elderly healthy volunteers (p<0.05) [1]. The S-enantiomer also showed a 1.34‑ to 1.58‑fold longer half‑life compared to the R‑enantiomer across age groups; serum concentrations of the metabolite were 5‑ to 20‑fold lower than those of the parent drug enantiomers, confirming the need for enantiomer‑specific calibration standards in bioanalysis [1].
| Evidence Dimension | Apparent elimination half‑life (t½, hours) of 4′-hydroxyflurbiprofen enantiomers |
|---|---|
| Target Compound Data | Young: 10.6 ± 2.4 h (S); 6.7 ± 1.1 h (R). Elderly: 13.7 ± 1.7 h (S); 10.2 ± 1.2 h (R) |
| Comparator Or Baseline | (R)-4′-Hydroxyflurbiprofen: young 6.7 ± 1.1 h; elderly 10.2 ± 1.2 h |
| Quantified Difference | S/R half‑life ratio: young 1.58; elderly 1.34. Both differences p<0.05 |
| Conditions | Human in vivo; racemic flurbiprofen 100 mg oral; 4 young (mean 26 y) and 4 elderly (mean 72 y) volunteers; enantioselective HPLC |
Why This Matters
Researchers requiring accurate pharmacokinetic modeling or LC‑MS/MS calibration must use the enantiopure (S)-form because substitution with (R) or racemate will underestimate systemic exposure and distort metabolite‑to‑parent ratios.
- [1] Patel BK, Jackson SH, Swift CG, Hutt AJ. Disposition of flurbiprofen in man: influence of stereochemistry and age. Xenobiotica. 2003;33(10):1043-1057. PMID: 14555340. View Source
